HAMNO
Overview
Description
HAMNO is a Schiff base compound known for its unique chemical properties and applications. This compound is characterized by the presence of an imine group (C=N) and a hydroxyl group (OH) attached to a naphthalene ring. Schiff bases are widely studied due to their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, catalysis, and material science .
Mechanism of Action
Target of Action
HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is a major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .
Mode of Action
This compound acts as a small molecule inhibitor that targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of RPA70, effectively inhibiting critical RPA protein interactions . This inhibition results in a decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting the RPA70 subunit, this compound impedes DNA replication, leading to DNA replication stress . This stress is detected by elevated pan-nuclear H2AX staining in S-phase cells . Furthermore, this compound suppresses DSB repair by homologous recombination .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
The molecular and cellular effects of this compound’s action include a dramatic decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis . It also suppresses DSB repair by homologous recombination .
Action Environment
The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs
Biochemical Analysis
Biochemical Properties
HAMNO interacts with replication protein A (RPA), a major single-stranded DNA (ssDNA) binding protein essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways . This compound targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins .
Cellular Effects
This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, this compound also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the RPA70 subunit, which prevents RPA interactions with ssDNA and various DNA repair proteins . This inhibition of RPA by this compound leads to DNA replication stress, which is believed to be the primary mechanism behind its efficacy against tumor growth .
Metabolic Pathways
It is known that this compound targets the RPA70 subunit, which plays a crucial role in DNA replication and repair . Therefore, this compound likely influences these critical cellular processes.
Subcellular Localization
Given that its target, RPA, is a major single-stranded DNA binding protein, it is likely that this compound localizes to the nucleus where DNA replication and repair occur .
Preparation Methods
The synthesis of HAMNO typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Synthetic Route:
- Dissolve 2-hydroxybenzaldehyde and 2-naphthylamine in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and continuous flow reactors for large-scale production .
Chemical Reactions Analysis
HAMNO undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction:
- Reduction of the imine group can be achieved using reducing agents like sodium borohydride, resulting in the formation of the corresponding amine.
Substitution:
- The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Complexation:
Scientific Research Applications
HAMNO has a wide range of applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of fluorescent sensors for detecting metal ions, such as aluminum .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be used in targeted drug delivery systems.
Industry:
Comparison with Similar Compounds
HAMNO is unique due to its specific structure and properties. Similar compounds include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. For example:
- 1-(((2-Hydroxyphenyl)imino)methyl)phenol: Similar structure but with a phenyl ring instead of a naphthalene ring.
- 1-(((2-Hydroxyphenyl)imino)methyl)-2-pyridinol: Contains a pyridine ring, offering different coordination properties.
These compounds share similar chemical reactivity but differ in their specific applications and properties due to variations in their structures .
Properties
IUPAC Name |
1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVOPRNBGRDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233809 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894-93-9 | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.